molecular formula C23H18N4OS B2891145 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941958-15-2

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2891145
CAS No.: 941958-15-2
M. Wt: 398.48
InChI Key: YRHWHRXVQAARDF-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group at the para position. The compound includes a benzo[d]thiazol-2-yl moiety with 4,7-dimethyl substitutions and a pyridin-4-ylmethyl group attached to the amide nitrogen.

Properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-3-4-16(2)21-20(15)26-23(29-21)27(14-18-9-11-25-12-10-18)22(28)19-7-5-17(13-24)6-8-19/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWHRXVQAARDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, pyridine, and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the cyano group to a carboxylic acid.

  • Reduction: : Reduction of the cyano group to an amine.

  • Substitution: : Replacement of the pyridin-4-ylmethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: : Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed

  • Oxidation: : 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzoic acid.

  • Reduction: : 4-amino-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs primarily differ in substituents on the benzamide, thiazole, or amine moieties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents
4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (Target Compound) C23H19N5OS 437.5 (calc.) Cyano (benzamide), 4,7-dimethyl (thiazole), pyridin-4-ylmethyl (amide nitrogen)
4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride C23H25ClN4O2S 457.0 Morpholinoethyl (amide nitrogen), hydrochloride counterion
4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride C24H27ClN4O2S 471.0 4,5-dimethyl (thiazole), morpholinopropyl (amide nitrogen)
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d) C23H21Cl2N5O2S 514.4 (calc.) 3,4-dichloro (benzamide), morpholinomethyl (thiazole)

Key Observations :

  • The target compound’s pyridin-4-ylmethyl group distinguishes it from analogs with morpholine-based substituents (e.g., and ). This substitution may enhance interactions with aromatic residues in receptor binding pockets .
  • The 4,7-dimethyl configuration on the thiazole ring contrasts with the 4,5-dimethyl variant in , which could alter steric hindrance and solubility .
Target Compound and ZAC Modulation

The target compound belongs to the N-(thiazol-2-yl)-benzamide class , which has been identified as selective antagonists of zinc-activated channels (ZAC), a subset of Cys-loop receptors (CLR). These analogs act as negative allosteric modulators (NAMs) by binding to the transmembrane domain (TMD) of ZAC, inhibiting channel activity in a state-dependent manner .

Comparison with Analogs
  • Morpholine-Containing Analogs ( and ) : These derivatives exhibit increased molecular weight and polarity due to morpholine substituents, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group .
  • Halogenated Analogs (e.g., 4d) : Compounds like 4d (3,4-dichloro substitution) show distinct electronic profiles, with chlorine atoms providing lipophilicity that may enhance membrane permeability but increase off-target risks .
  • Purity and Characterization : While the target compound lacks published purity data, analogs in were validated via 1H/13C NMR and HRMS, suggesting similar analytical workflows could apply .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions.
  • Step 2 : Introduction of the pyridin-4-ylmethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling with 4-cyanobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
    • Key factors :
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity intermediates .
    • Yield optimization : Use of microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .

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